molecular formula C21H22N4O4 B228050 N-[4-(8,8-dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)phenyl]acetamide

N-[4-(8,8-dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)phenyl]acetamide

Cat. No. B228050
M. Wt: 394.4 g/mol
InChI Key: AGCOENWOGFUGOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(8,8-dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)phenyl]acetamide, also known as DTQ, is a novel compound with potential applications in scientific research. DTQ is a synthetic molecule that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of N-[4-(8,8-dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)phenyl]acetamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in DNA replication, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have antiproliferative activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to have antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.

Advantages and Limitations for Lab Experiments

N-[4-(8,8-dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)phenyl]acetamide has several advantages for lab experiments, including its synthetic nature, which allows for consistent production and purity. Additionally, this compound has been shown to have low toxicity, making it a safer alternative to other compounds used in scientific research. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

For N-[4-(8,8-dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)phenyl]acetamide research include the development of derivatives with improved solubility and potency, further study of its potential applications in cancer treatment and antibiotic development, and the elucidation of its mechanism of action.

Synthesis Methods

N-[4-(8,8-dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)phenyl]acetamide is synthesized through a multi-step process that involves the reaction of 2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinoline with 4-(aminophenyl)acetic acid in the presence of a coupling agent. The resulting product is then purified through column chromatography to obtain the final product.

Scientific Research Applications

N-[4-(8,8-dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)phenyl]acetamide has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have antiproliferative activity against cancer cells, making it a potential candidate for cancer treatment. Additionally, this compound has been found to have antibacterial activity against Gram-positive bacteria, which could be useful in the development of new antibiotics.

properties

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

N-[4-(8,8-dimethyl-2,4,6-trioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl)phenyl]acetamide

InChI

InChI=1S/C21H22N4O4/c1-10(26)22-12-6-4-11(5-7-12)15-16-13(8-21(2,3)9-14(16)27)23-18-17(15)19(28)25-20(29)24-18/h4-7,15H,8-9H2,1-3H3,(H,22,26)(H3,23,24,25,28,29)

InChI Key

AGCOENWOGFUGOA-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)NC(=O)N4

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)NC(=O)N4

Origin of Product

United States

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